3-Desmethyl Gatifloxacin (AM-1147) Demonstrates 6-Fold Higher Potency Against S. aureus DNA Gyrase Compared to C-8-H Counterpart Ciprofloxacin
In a direct head-to-head comparison of purified S. aureus type II topoisomerases, the compound 3-Desmethyl Gatifloxacin (referred to as AM-1147) exhibited an IC50 against DNA gyrase that was approximately six times lower (more potent) than that of its C-8-H structural counterpart, Ciprofloxacin [1]. The study isolated the contribution of the C-8-methoxy group by comparing matched pairs of compounds with and without this substitution.
| Evidence Dimension | Inhibitory Concentration 50% (IC50) against S. aureus DNA gyrase |
|---|---|
| Target Compound Data | IC50 approximately 6-fold lower than Ciprofloxacin (exact values not reported in abstract, but relative potency stated as 'about six times higher') |
| Comparator Or Baseline | Ciprofloxacin (C-8-H) |
| Quantified Difference | ~6-fold higher inhibitory activity |
| Conditions | In vitro enzymatic assay using purified S. aureus DNA gyrase (GyrA/GyrB) from quinolone-susceptible clinical isolate MS5935 |
Why This Matters
This quantifies the specific contribution of the 8-methoxy group to target engagement, a key structural feature of 3-Desmethyl Gatifloxacin that distinguishes it from C-8-H analogs like Ciprofloxacin in terms of mechanism-based potency.
- [1] Takei, M., Fukuda, H., Kishii, R., & Hosaka, M. (2002). Contribution of the C-8-Methoxy Group of Gatifloxacin to Inhibition of Type II Topoisomerases of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 46(10), 3337-3338. doi:10.1128/aac.46.10.3337-3338.2002 View Source
